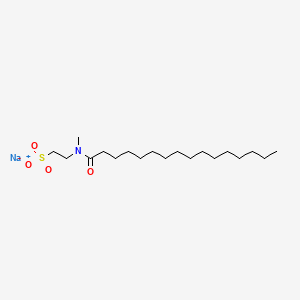
3'-Thymidylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 3'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate having thymine as the nucleobase. It is a thymidine phosphate and a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate. It is a conjugate acid of a thymidine 3'-monophosphate(2-).
Wissenschaftliche Forschungsanwendungen
Spectral Properties and Base Composition Estimation
- Ultraviolet Spectrum Analysis: The ultraviolet spectrum of nucleotides, including thymidylic acid, has been analyzed, revealing that the spectrum of denatured DNA at low concentration closely matches that of its constituent nucleotides. This insight is crucial for estimating the base composition of DNA using the absorbance ratio at specific wavelengths (Fredericq, Oth, & Fontaine, 1961).
Genetic Research and Gene Sequencing
- Gene Encoding Analysis: The thyP3 gene from Bacillus subtilis phage, encoding thymidylate synthetase, was cloned and sequenced, highlighting the importance of thymidylic acid in genetic research and the conservation of amino acid sequences in analogous proteins across different organisms (Kenny, Atkinson, & Hartley, 1985).
Cell Proliferation and DNA Synthesis Studies
- Cellular DNA Labeling: Tritiated-thymidine, closely related to thymidylic acid, is extensively used for studying cell proliferation and DNA synthesis in various biological systems, such as tissue cultures and mammalian tissues, by labeling cellular DNA (Kaneko, Tyler, Carper, & Lengyel, 1963).
DNA Chain Growth Measurement
- DNA Synthesis Rate Estimation: Studies have been conducted to measure the rate of DNA chain growth in Escherichia coli using [3H]thymidine, an isotope of thymidine, to estimate the time required for adding nucleotides to a nascent DNA chain (Manor, Deutscher, & Littauer, 1971).
Biomedical and Biochemical Research
- Biochemical Analysis in Radiation Exposure: The incorporation of thymidylic acid into DNA has been studied in the context of X-radiation exposure, providing insights into the effects of radiation on DNA synthesis enzymes (Lancker, 1960).
- Homocysteine Levels and Genetic Polymorphisms: Thymidylate synthase gene polymorphisms, which involve thymidylic acid, have been linked to variations in plasma homocysteine levels, indicating its relevance in genetic studies and potential implications in cardiovascular health (Ho, Massey, & King, 2010).
Eigenschaften
CAS-Nummer |
2642-43-5 |
|---|---|
Produktname |
3'-Thymidylic acid |
Molekularformel |
C10H15N2O8P |
Molekulargewicht |
322.21 g/mol |
IUPAC-Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
XXYIANZGUOSQHY-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O |
Sequenz |
T |
Synonyme |
3'-thymidylic acid 3'-TMP octothymidylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















